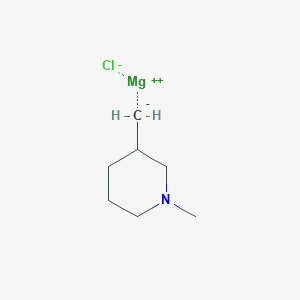
(1-Methylpiperdin-3-yl)methylmagnesium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methylpiperdin-3-yl)methylmagnesium chloride is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and useful for forming carbon-carbon bonds. This compound is particularly valuable in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1-Methylpiperdin-3-yl)methylmagnesium chloride is typically synthesized by reacting (1-Methylpiperdin-3-yl)methanol with magnesium in the presence of a halogenating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are carefully controlled to ensure high yield and purity. The process often includes steps for purification, such as distillation or crystallization, to remove any impurities.
Types of Reactions:
Nucleophilic Addition: this compound readily undergoes nucleophilic addition reactions with carbonyl compounds, such as aldehydes and ketones, to form secondary and tertiary alcohols.
Substitution Reactions: It can also participate in substitution reactions with alkyl halides to form new carbon-carbon bonds.
Reduction Reactions: In some cases, it can act as a reducing agent, particularly in the reduction of certain functional groups like esters to alcohols.
Common Reagents and Conditions:
Solvents: Anhydrous tetrahydrofuran (THF) or diethyl ether.
Temperature: Typically carried out at low temperatures (0°C to -78°C) to control the reactivity.
Atmosphere: Inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from affecting the reaction.
Major Products:
Alcohols: From nucleophilic addition to carbonyl compounds.
New Carbon-Carbon Bonds: From substitution reactions with alkyl halides.
Scientific Research Applications
(1-Methylpiperdin-3-yl)methylmagnesium chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Pharmaceuticals: Used in the synthesis of various drug molecules, particularly those requiring complex carbon skeletons.
Fine Chemicals: Employed in the production of fine chemicals and intermediates for further chemical transformations.
Material Science: Utilized in the preparation of novel materials with specific properties.
Biological Research: Occasionally used in the synthesis of biologically active compounds for research purposes.
Mechanism of Action
The primary mechanism of action for (1-Methylpiperdin-3-yl)methylmagnesium chloride involves its role as a nucleophile. The magnesium atom in the compound is highly electropositive, making the carbon atom adjacent to it highly nucleophilic. This nucleophilic carbon can attack electrophilic centers in other molecules, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Phenylmagnesium bromide: Another Grignard reagent used for similar nucleophilic addition reactions.
Ethylmagnesium bromide: Used for forming carbon-carbon bonds in organic synthesis.
Methylmagnesium chloride: A simpler Grignard reagent with similar reactivity but less steric hindrance.
Uniqueness: (1-Methylpiperdin-3-yl)methylmagnesium chloride is unique due to the presence of the piperidine ring, which can impart additional steric and electronic effects on the reactivity of the compound. This makes it particularly useful in the synthesis of complex molecules where such effects are desirable.
Properties
IUPAC Name |
magnesium;3-methanidyl-1-methylpiperidine;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N.ClH.Mg/c1-7-4-3-5-8(2)6-7;;/h7H,1,3-6H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVZFRFUPBGGAK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)[CH2-].[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClMgN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













